molecular formula C11H14O3 B1286096 2-(3-Isopropoxyphenyl)acetic acid CAS No. 146031-94-9

2-(3-Isopropoxyphenyl)acetic acid

Cat. No. B1286096
CAS RN: 146031-94-9
M. Wt: 194.23 g/mol
InChI Key: ZRQHMGUMVCESKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(3-Isopropoxyphenyl)acetic acid consists of a phenyl ring with an isopropoxy group at the 3-position and an acetic acid group at the 2-position. The molecular weight is 194.23 .


Physical And Chemical Properties Analysis

2-(3-Isopropoxyphenyl)acetic acid is a white crystalline solid. It is insoluble in water but soluble in organic solvents such as ethanol and methanol. The molecular weight is 194.23 .

properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHMGUMVCESKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586275
Record name {3-[(Propan-2-yl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)acetic acid

CAS RN

146031-94-9
Record name {3-[(Propan-2-yl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(propan-2-yloxy)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Combine 3-isopropoxy-phenyl-acetic acid isopropyl ester 10.2 g, 43.2 mmol) and sodium hydroxide (2.08 g, 51.8 mmol) in 1/1 ethanol/water (80 mL). Heat to reflux. After 18 hours, remove the ethanol by evaporation in vacuo and acidify to pH=1 using an aqueous solution with 1M hydrochloric acid solution. Extract the aqueous solution 3 times with ethyl acetate. Extract the combined organic layers with water and saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to obtain 3-isopropoxy-phenyl-acetic acid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared using known methods essentially as described in R. E. Counsel, et al., Journal of Medicinal Chemistry, 16:684-687 (1973) except that the benzyl chloride is replaced with 2-iodopropane. The 5-isopropoxyphenylacetonitrile thus prepared (15 grams) is dissolved in 160 ml of ethanol in the presence of 18 grams of potassium hydroxide. The resulting mixture is then refluxed for about two hours. The reaction mixture is then concentrated in vacuo and the residue is taken up in water and washed with diethyl ether. The aqueous phase is acidified with hydrochloric acid until the pH is 1, and extracted with diethyl ether. The extract is washed with water, dried over sodium sulfate, and filtered. The solvents are removed in vacuo and the residue is purified by chromatography on silica gel using methylene chloride/methanol (100/2 v/v) as the eluent to give the desired title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Dissolve isopropyl 2-(3-isopropoxyphenyl)acetate (4.2 g, 17.8 mmol) in tetrahydrofuran (35.6 mL). Add water (35.6 mL) and lithium hydroxide (6.05 g, 248.8 mmol). Heat the reaction mixture to 66° C. overnight. Concentrate under reduced pressure to remove the tetrahydrofuran. Dilute the reaction mixture with water and wash with diethyl ether. Acidify the water layer with 5N HCl to pH 1. Extract the water layer with diethyl ether. Wash the diethyl ether extract with water and brine, dry over sodium sulfate, filter and concentrate under reduced pressure to give the title compound (3.37 g, 17.35 mmol). MS (m/z): 195.0 (M+1), 212.0 (M+18).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Name
Quantity
35.6 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Three

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